1,7-Naphthyridine-2-carbaldehyde

Description

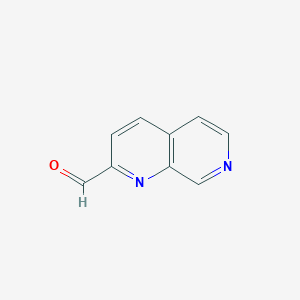

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,7-naphthyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-8-2-1-7-3-4-10-5-9(7)11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOGUTJHFSUQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858619 | |

| Record name | 1,7-Naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351516-00-1 | |

| Record name | 1,7-Naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Potential Contributions to Advanced Medicinal Chemistry and Material Science

The true potential of 1,7-Naphthyridine-2-carbaldehyde lies in its role as a versatile building block for the synthesis of more complex molecules. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures.

In the realm of medicinal chemistry , the 1,7-naphthyridine (B1217170) core is of particular interest. The nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to biological targets such as enzymes and receptors. The planar aromatic system can also participate in π-stacking interactions, further enhancing binding affinity. While direct biological data on this compound is limited, a European patent has claimed that derivatives of 1,7-naphthyridine possess a range of pharmacological effects, including anticholinergic, cardiotonic, diuretic, bronchodilatory, anti-acetylcholine, anti-inflammatory, and analgesic properties. This suggests a broad therapeutic potential for compounds derived from this scaffold. For instance, the development of novel kinase inhibitors, a cornerstone of modern cancer therapy, often relies on heterocyclic scaffolds that can be extensively functionalized. The this compound framework provides an excellent starting point for the design of such inhibitors.

The field of material science also stands to benefit from the unique properties of this compound. The electron-deficient nature of the naphthyridine ring system, a consequence of the two nitrogen atoms, makes it an attractive component for the design of organic electronic materials. Derivatives of other naphthyridine isomers have already shown promise in applications such as organic light-emitting diodes (OLEDs) and sensors. The aldehyde functionality of this compound allows for its incorporation into larger conjugated systems, potentially leading to materials with tailored photophysical and electronic properties. Furthermore, the nitrogen atoms can act as coordination sites for metal ions, opening up the possibility of creating novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic or luminescent properties.

While the body of research specifically focused on this compound is still growing, the foundational knowledge from related naphthyridine isomers provides a strong rationale for its continued investigation. The synthesis of a diverse library of derivatives from this versatile scaffold and their subsequent evaluation in biological and material science applications will be crucial in unlocking the full potential of this enigmatic compound.

Synthetic Methodologies for 1,7 Naphthyridine 2 Carbaldehyde and Its Derivatives

Classical Synthetic Approaches and their Academic Refinements

The synthesis of the 1,7-naphthyridine (B1217170) core is often achieved through the construction of the second pyridine (B92270) ring onto a pre-existing pyridine structure. Classical methods have been refined over the years to improve yields and introduce a variety of substituents.

Cyclization Reactions utilizing Aminopyridines

A common strategy for forming the 1,7-naphthyridine skeleton involves the cyclization of substituted 3-aminopyridines. These reactions build the second ring by forming new carbon-carbon and carbon-nitrogen bonds.

The condensation of 3-aminopyridines with various carbonyl compounds is a foundational approach. For instance, the reaction of 3-aminopyridine (B143674) with β-dicarbonyl compounds or their equivalents can lead to the formation of the 1,7-naphthyridine ring system. The specific nature of the carbonyl compound dictates the substitution pattern on the newly formed ring.

The Friedländer synthesis is a well-established method for constructing quinolines and can be adapted for the synthesis of naphthyridines. wikipedia.org This reaction typically involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.net For the synthesis of 1,7-naphthyridines, a suitably substituted 3-aminopyridine derivative serves as the starting material.

The reaction can be catalyzed by both acids and bases. wikipedia.orgresearchgate.net While traditional methods often required harsh conditions, modern refinements include the use of milder catalysts and more environmentally friendly solvents like water. nih.gov For example, the use of an ionic liquid like choline (B1196258) hydroxide (B78521) has been shown to effectively catalyze the Friedländer condensation for the synthesis of 1,8-naphthyridines in water. nih.gov The general mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic naphthyridine ring.

| Reactants | Catalyst/Conditions | Product | Reference |

| 2-aminonicotinaldehyde and active methylene (B1212753) carbonyls | Choline hydroxide in water | Substituted 1,8-naphthyridines | nih.gov |

| o-aminoaromatic aldehyde/ketone and α-methylene ketone | Base | Substituted quinolines/naphthyridines | researchgate.net |

The Skraup synthesis is a classic method for preparing quinolines by reacting anilines with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org This reaction can be adapted to synthesize 1,7-naphthyridines by using a 3-aminopyridine as the starting amine. A variation of this is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones. iipseries.orgwikipedia.orgnih.gov

The reaction mechanism is complex and thought to involve the in situ formation of an α,β-unsaturated carbonyl compound from glycerol, which then undergoes a Michael addition with the aminopyridine. iipseries.org This is followed by cyclization and oxidation to yield the naphthyridine product. The conditions are typically harsh, involving strong acids and high temperatures.

| Reactant | Reagents | Product | Reference |

| 3-Aminopyridine | Glycerol, H₂SO₄, Oxidizing agent | 1,5-Naphthyridine (B1222797) | iipseries.org |

| Aniline (B41778) | α,β-unsaturated carbonyl compound | Quinolines | wikipedia.org |

Vilsmeier-Haack Cyclization for Carbaldehyde Formation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds. chemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃). wikipedia.orgthieme-connect.com

While often used to introduce a formyl group onto a pre-existing ring, the Vilsmeier-Haack reagent can also participate in cyclization reactions to form a carbaldehyde-substituted heterocyclic ring. In the context of 1,7-naphthyridine-2-carbaldehyde synthesis, this would involve the reaction of a suitable pyridine derivative that can undergo both cyclization and formylation. The reaction proceeds by electrophilic attack of the Vilsmeier reagent on the electron-rich substrate, followed by cyclization and subsequent hydrolysis of the resulting iminium salt to yield the aldehyde. wikipedia.org

| Substrate | Reagents | Product | Reference |

| Electron-rich aromatic/heterocyclic compound | DMF, POCl₃ | Aromatic/heterocyclic aldehyde | chemistrysteps.comwikipedia.org |

| Hydrazones | Vilsmeier-Haack reagent | 4-Formylpyrazoles | thieme-connect.com |

Conard-Limpach Method for Naphthyridine Derivatives

The Conrad-Limpach synthesis is a method for producing 4-hydroxyquinolines from anilines and β-ketoesters. wikipedia.org This reaction can be extended to the synthesis of hydroxynaphthyridine derivatives by substituting the aniline with an appropriate aminopyridine. The reaction proceeds through the formation of a Schiff base, followed by a thermally induced cyclization. wikipedia.org

The regioselectivity of the cyclization can be controlled by the reaction temperature. At lower temperatures, the Knorr variation may occur, leading to a different isomer. The Conrad-Limpach product is generally favored at higher temperatures. youtube.com While primarily used for synthesizing hydroxy derivatives, these can be further functionalized to obtain other substituted naphthyridines.

| Reactants | Conditions | Product | Reference |

| Aniline and β-ketoester | High temperature | 4-Hydroxyquinoline | wikipedia.org |

Combes Reaction for Naphthyridine Derivatives

The Combes quinoline (B57606) synthesis, a reaction between anilines and β-dicarbonyl compounds under acidic conditions, represents a classical method for the formation of quinoline rings. wikipedia.org This methodology can be conceptually extended to the synthesis of naphthyridines by utilizing aminopyridines as the starting material. The general mechanism involves the condensation of an arylamine with a β-diketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the final quinoline or naphthyridine product. wikipedia.org

While specific examples of the Combes reaction for the direct synthesis of 1,7-naphthyridines are not extensively documented in readily available literature, the principles of the reaction can be applied to 3-aminopyridine derivatives. The reaction of a 3-aminopyridine with an appropriate β-dicarbonyl compound under acidic catalysis could theoretically lead to the formation of a 1,7-naphthyridine ring system. However, the regioselectivity of the cyclization is a critical factor, as cyclization could potentially occur at either the C-2 or C-4 position of the pyridine ring, leading to the formation of 1,5-naphthyridine or 1,7-naphthyridine isomers, respectively. nih.gov The electronic and steric nature of the substituents on both the aminopyridine and the dicarbonyl compound would play a crucial role in directing the outcome of the reaction. wikipedia.org For other naphthyridine isomers, such as 1,8-naphthyridines, the Friedlander reaction, a related condensation reaction, is more commonly employed. nih.gov

Table 1: Key Features of the Combes Reaction

| Feature | Description |

| Reactants | Arylamine (or aminopyridine) and a β-dicarbonyl compound. |

| Conditions | Typically requires strong acid catalysis (e.g., sulfuric acid). wikipedia.org |

| Mechanism | Involves Schiff base formation followed by intramolecular electrophilic substitution and dehydration. wikipedia.org |

| Challenges | Control of regioselectivity, especially with substituted aminopyridines. |

Modern and Green Chemistry Approaches in 1,7-Naphthyridine Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. biotage.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reaction profiles compared to conventional heating methods. niscpr.res.innih.govchemrxiv.org

Several studies have demonstrated the successful application of microwave energy in the synthesis of naphthyridine derivatives. For instance, the Friedlander condensation, a key reaction for constructing the naphthyridine core, has been efficiently carried out under microwave irradiation. The synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde and active methylene compounds has been achieved in high yields within minutes using a catalytic amount of piperidine (B6355638) in methanol (B129727) or under solvent-free conditions with ammonium (B1175870) acetate. niscpr.res.inniscpr.res.in This approach avoids the harsh conditions and long reaction times associated with traditional methods. niscpr.res.in

While direct examples of the microwave-assisted synthesis of the parent 1,7-naphthyridine ring are less common, the synthesis of related dihydropyridones from curcumin (B1669340) and primary amines has been successfully performed using microwave irradiation in the presence of Montmorillonite K-10 as a catalyst. nih.gov This suggests the potential for applying similar microwave-assisted strategies to the synthesis of 1,7-naphthyridine precursors.

Table 2: Comparison of Conventional vs. Microwave-Assisted Friedlander Synthesis of 1,8-Naphthyridines

| Reactants | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

| 2-Aminonicotinaldehyde, Acetylacetone | Reflux, 8-10 h | Lower | 3 min | Higher | niscpr.res.in |

| 2-Aminonicotinaldehyde, Ethyl acetoacetate | Reflux, 6-8 h | Lower | 2.5 min | Higher | niscpr.res.in |

| 2-Aminonicotinaldehyde, Diethyl malonate | Reflux, 10-12 h | Lower | 4 min | Higher | niscpr.res.in |

Metal-Free Catalysis in Aqueous Media

The development of synthetic methods that utilize water as a solvent and avoid the use of heavy metal catalysts is a cornerstone of green chemistry. Recent advancements have shown that the synthesis of naphthyridine derivatives can be achieved under these environmentally benign conditions.

A notable example is the gram-scale synthesis of 1,8-naphthyridines via the Friedlander reaction in water, using the inexpensive and biocompatible ionic liquid, choline hydroxide, as a metal-free catalyst. nih.gov This method is a one-step process that offers easy product separation and avoids the use of harsh reaction conditions, organic solvents, and expensive metal catalysts. nih.gov The success of this methodology for 1,8-naphthyridines provides a strong precedent for its application in the synthesis of 1,7-naphthyridines, given the structural similarities of the starting materials and the reaction mechanism. The use of water as a solvent is particularly advantageous, as many of the reactants in the Friedlander condensation are water-soluble. nih.gov Furthermore, catalyst-free multicomponent reactions in aqueous media under ultrasound irradiation have been reported for the synthesis of dihydroquinolines, highlighting another green approach that could be adapted for naphthyridine synthesis. researchgate.net

Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot. rsc.org These reactions are characterized by high atom economy and a reduction in the number of synthetic steps, purifications, and waste generation. nih.govnih.gov

In the context of naphthyridine synthesis, a silver-catalyzed domino reaction has been developed for the one-pot synthesis of diversely substituted polycyclic fused 1,7-naphthyridines. researchgate.netx-mol.com This protocol involves the reaction of ortho-alkynyl quinolines or pyridines with substituted anthranilic acid or anthranilamide, providing the fused 1,7-naphthyridine scaffolds in excellent yields under mild conditions. researchgate.net

Furthermore, multicomponent reactions have been extensively used for the synthesis of dihydropyridines, which are structurally related to dihydronaphthyridines. frontiersin.orgrsc.org The Hantzsch reaction, a classic MCR, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium salt. frontiersin.org This strategy can be adapted for the synthesis of naphthyridine derivatives. For example, the synthesis of 1,6-naphthyridine (B1220473) derivatives has been achieved through a one-pot cascade reaction of aromatic aldehydes and malononitrile (B47326) dimer.

Targeted Synthesis of Functionalized this compound Derivatives

The introduction of specific substituents onto the 1,7-naphthyridine core is crucial for tuning its chemical and biological properties. The synthesis of this compound, in particular, requires strategic functionalization.

Strategies for Introducing Specific Substituents

The synthesis of functionalized 1,7-naphthyridine derivatives can be achieved through various strategies, including the cyclization of appropriately substituted pyridine precursors or the post-modification of a pre-formed naphthyridine ring.

A patent has described a method for the synthesis of 8-chloro-1,7-naphthyridine-3-carbaldehyde, a key intermediate for certain pharmaceuticals. google.comwipo.int This process involves the protection of the amino group of 2-chloro-3-aminopyridine, followed by a hydroformylation reaction and subsequent cyclization with an acrylate (B77674) compound under the action of a Lewis acid. google.comwipo.int This highlights a strategy where substituents are introduced on the pyridine ring prior to the formation of the second ring of the naphthyridine system.

Another approach involves the functionalization of the 1,7-naphthyridine core after its formation. For example, the introduction of a formyl group, which is the key functional group in this compound, can be achieved through various formylation reactions. mdpi.com While direct formylation of the 1,7-naphthyridine ring at the C2 position might be challenging due to the electronic nature of the heterocyclic system, an alternative strategy involves the oxidation of a 2-methyl-1,7-naphthyridine (B1355551) precursor. The methyl group at the C2 position can be oxidized to a carbaldehyde group using appropriate oxidizing agents.

Furthermore, the introduction of other substituents that can be later converted to a carbaldehyde group is a viable strategy. For instance, the introduction of a halogen at the C2 position via nucleophilic substitution or other methods could be followed by a metal-catalyzed cross-coupling reaction to install a group that can be subsequently transformed into a formyl group. The reactivity of the different positions on the 1,7-naphthyridine ring towards electrophilic and nucleophilic attack will dictate the feasibility of these functionalization strategies. nih.gov

Regioselective Synthesis and Isomer Control

The synthesis of 1,7-naphthyridines is often challenged by the potential for the formation of multiple isomers (e.g., 1,5-, 1,6-, 1,8-, 2,6-, and 2,7-naphthyridines). Consequently, achieving regioselectivity is a paramount concern for chemists. The Friedländer annulation, a classical and versatile method for constructing quinoline and naphthyridine scaffolds, involves the condensation of a 2-aminopyridine (B139424) derivative bearing an aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netwikipedia.orgorganic-chemistry.org However, the use of unsymmetrical ketones or substituted aminopyridines can lead to a mixture of regioisomeric products.

Control over isomer formation is critical. For instance, in the synthesis of 1,8-naphthyridines via the Friedländer reaction, the choice of catalyst has been shown to dictate the regiochemical outcome. While base catalysts like potassium hydroxide may yield mixtures, the use of cyclic secondary amine organocatalysts, such as pyrrolidine (B122466) and its derivatives, can afford 2-substituted products with high regioselectivity. acs.org One particularly effective catalyst, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has demonstrated the ability to produce 1,8-naphthyridines with up to 96:4 regioselectivity. acs.org The reaction temperature and the rate of substrate addition are also crucial parameters; slow addition of the ketone and higher temperatures have been found to enhance regioselectivity in favor of the 2-substituted isomer. acs.org

Another strategy for achieving regioselectivity involves multi-component reactions under environmentally benign conditions. Catalyst-free, one-pot reactions in green solvents like ethanol (B145695) or water have been developed for the regioselective synthesis of functionalized nih.govresearchgate.netnaphthyridine derivatives. rsc.orgacs.orgnih.gov These methods often proceed with high atom economy and simplify purification processes.

For the specific synthesis of this compound, a common route would involve the initial synthesis of a precursor like 2-methyl-1,7-naphthyridine, followed by oxidation of the methyl group. The synthesis of the 2-methyl-1,7-naphthyridine core itself can be accomplished through methods like the Borsche synthesis. acs.org The subsequent oxidation to the aldehyde can be achieved using reagents like selenium dioxide (SeO₂), a method proven effective for the conversion of 2,7-dimethyl-1,8-naphthyridine (B83737) to 1,8-naphthyridine-2,7-dicarboxaldehyde. researchgate.net

Beyond classical cyclizations, modern cross-coupling and C-H functionalization reactions offer powerful tools for regioselective synthesis. nih.govmdpi.com Directed metalation using organometallic bases can selectively functionalize specific positions on the naphthyridine core, allowing for the controlled introduction of various substituents. uni-muenchen.de

Table 1: Comparison of Catalysts in Friedländer Synthesis for Naphthyridines

| Catalyst System | Typical Substrates | Key Advantage | Observed Regioselectivity | Reference |

|---|---|---|---|---|

| Pyrrolidine / TABO | o-aminoaromatic aldehydes and methyl ketones | High regioselectivity for 2-substituted products | >90:10 for 1,8-naphthyridines | acs.org |

| Choline Hydroxide (ChOH) | 2-aminonicotinaldehyde and acetone | Metal-free, non-toxic, water-soluble catalyst | Excellent yield of a single isomer | acs.orgnih.gov |

| Basic Ionic Liquids (e.g., [Bmmim][Im]) | 2-aminonicotinaldehyde and unsymmetrical ketones | Green solvent/catalyst, exclusive formation of one product | Exclusive products in excellent yields | nih.gov |

| Neodymium(III) Nitrate Hexahydrate | o-aminoaryl ketones and active methylene compounds | Efficient, rapid synthesis | Not specified, but high yields of single products | organic-chemistry.org |

| Catalyst-Free (in water or ethanol) | Glutaraldehyde, malononitrile, β-ketoamides | Environmentally friendly, simple, high yields | High regio- and stereo-selectivities | rsc.org |

Stereoselective Synthesis Considerations

While the parent this compound is achiral, its derivatives can possess chiral centers or exhibit other forms of stereoisomerism, such as atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, creating a chiral axis. This phenomenon is particularly relevant for substituted biaryl compounds and has been observed in the 1,7-naphthyridine series.

A notable example is the atropodiastereoselective synthesis of axially chiral 1,7-naphthyridine-6-carboxamide derivatives. nih.gov In this work, the stereochemistry was controlled during a cyclization step to form an eight-membered ring fused to the naphthyridine core. The resulting compound, (aR,9R)-8b, exhibited significantly higher biological activity compared to its other stereoisomers, highlighting the importance of precise stereochemical control. nih.gov The stereochemical outcome was influenced by a chiral auxiliary and the conformational constraints of the macrocyclic ring structure.

General strategies for stereoselective synthesis can be applied to naphthyridine derivatives. youtube.com These include the use of chiral catalysts, chiral auxiliaries, or substrate-controlled methods where existing stereocenters direct the formation of new ones. For instance, palladium-catalyzed asymmetric C-H alkynylation has been used to synthesize N-aryl peptoid atropisomers with excellent enantioselectivity, a strategy that could potentially be adapted for creating axially chiral naphthyridines. rsc.org Intramolecular [4+3] cycloaddition reactions have also been developed for the stereoselective synthesis of seven-membered heterocyclic rings, showcasing another advanced strategy for building complex, chiral molecular architectures. umsystem.edu

Mechanistic Studies of this compound Formation

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.

Elucidation of Reaction Pathways and Intermediates

The Friedländer synthesis, a cornerstone reaction for this heterocyclic system, is generally understood to proceed through one of two primary mechanistic pathways. wikipedia.org

Aldol-First Pathway: The reaction initiates with an aldol (B89426) condensation between the enolate of the carbonyl component (e.g., a ketone) and the aldehyde of the 2-aminopyridine derivative. The resulting aldol adduct then undergoes dehydration, followed by cyclization via intramolecular imine formation to yield the final naphthyridine product.

Schiff-Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the amino group of the pyridine derivative and the carbonyl component. This is followed by an intramolecular aldol-type reaction, where the enolate of the ketone part attacks the imine, and subsequent dehydration leads to the aromatic naphthyridine ring.

In addition to these classical pathways, rearrangement reactions offer alternative routes. The Smiles rearrangement has been utilized in the 2,7-naphthyridine (B1199556) series, providing a method to synthesize 1-amino-3-oxo-2,7-naphthyridines. nih.govnih.gov This pathway involves nucleophilic aromatic substitution followed by intramolecular rearrangement. In some cases, reaction intermediates have been successfully isolated and characterized, providing direct evidence for the proposed mechanistic steps. nih.gov

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in governing the rate, yield, and selectivity of naphthyridine synthesis.

Base Catalysis: Traditional bases like NaOH and KOH are often used in the Friedländer reaction. researchgate.net More recently, choline hydroxide has been employed as a green, metal-free catalyst that is believed to facilitate the reaction in water through hydrogen bonding interactions with the reactants. acs.orgnih.gov

Acid Catalysis: A range of acid catalysts, including Brønsted acids (trifluoroacetic acid, p-toluenesulfonic acid) and Lewis acids, can promote the condensation and cyclodehydration steps. wikipedia.org

Organocatalysis: As mentioned previously, amine-based organocatalysts like pyrrolidine and TABO are highly effective in controlling regioselectivity by favoring the formation of an enamine intermediate with the ketone, which then reacts with the amino-aldehyde. acs.org

Metal Catalysis: Transition metals, particularly palladium and rhodium, are instrumental in modern synthetic strategies. Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck) to functionalize pre-formed naphthyridine rings. nih.gov Rhodium(III) catalysts have been used for the regioselective synthesis of naphthyridinones via C-H activation, leveraging a directing group strategy to achieve high selectivity under mild conditions. acs.org

Reaction Conditions: Temperature is a key variable that can influence regioselectivity, with higher temperatures sometimes favoring the thermodynamically more stable product. acs.org The choice of solvent can also be critical, with a shift towards environmentally benign solvents like water and ethanol, which can sometimes even obviate the need for a catalyst. rsc.org

Computational Chemistry in Reaction Mechanism Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of naphthyridine formation. ias.ac.inresearchgate.net DFT calculations allow researchers to map out potential energy surfaces, identify transition states, and calculate the energies of intermediates, thereby providing a detailed picture of the reaction pathway.

Several studies have employed DFT to:

Clarify Reaction Mechanisms: DFT calculations were used to investigate the plausible mechanism of the choline hydroxide-catalyzed Friedländer reaction, suggesting that hydrogen bonding between the catalyst and reactants plays a key role in lowering the activation energy. acs.org In another study, the mechanism for the formation of pyrrolo[1',5'-a]-1,8-naphthyridine derivatives was studied using DFT. ias.ac.in

Explain Reactivity and Selectivity: The calculation of electrostatic potential (ESP) charges on substrates in a rearrangement reaction helped to explain the observed reactivity and reaction velocity. nih.gov Analysis of frontier molecular orbitals (HOMO-LUMO) and the associated energy gap can predict the chemical reactivity and kinetic stability of different isomers or intermediates. researchgate.netijcce.ac.ir

Predict Molecular Properties: Beyond mechanism elucidation, DFT is used to predict molecular geometries, Mulliken atomic charges, and spectroscopic data (IR, NMR), which can be compared with experimental findings to confirm the structures of synthesized compounds. researchgate.netresearchgate.netdntb.gov.ua

These computational insights are invaluable for rationalizing experimental observations and for the predictive design of new, more efficient synthetic routes. nih.gov

Reactivity and Derivatization of 1,7 Naphthyridine 2 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The carbaldehyde group (-CHO) attached to the C-2 position of the 1,7-naphthyridine (B1217170) ring is an electrophilic center, rendering it susceptible to a wide range of chemical transformations typical of aromatic aldehydes.

Aromatic aldehydes can be readily oxidized to their corresponding carboxylic acids. This transformation is a fundamental reaction in organic synthesis. For 1,7-naphthyridine-2-carbaldehyde, this reaction would yield 1,7-naphthyridine-2-carboxylic acid. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (KMnO₄) to milder, more selective reagents. Modern methods often utilize reagents like Oxone or catalysts in the presence of an oxidant like hydrogen peroxide (H₂O₂) to achieve high efficiency under mild conditions organic-chemistry.org. Light-promoted, catalyst-free methods using atmospheric oxygen have also been developed as green alternatives for aldehyde oxidation rsc.orgrsc.org.

Table 1: Common Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Reagent/System | Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous | Strong oxidant, may require careful control to avoid side reactions. |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous/organic solvents | Mild and effective for a variety of aldehydes organic-chemistry.org. |

| Hydrogen Peroxide (H₂O₂) | Catalytic (e.g., VO(acac)₂) | Offers good selectivity and functional group compatibility organic-chemistry.org. |

The reduction of the aldehyde group in this compound produces the corresponding primary alcohol, (1,7-naphthyridin-2-yl)methanol. This is typically achieved through the use of metal hydride reagents. Sodium borohydride (NaBH₄) is a common and mild reagent suitable for this transformation, often used in alcoholic solvents like ethanol (B145695) or methanol (B129727). For less reactive carbonyls, the more powerful reducing agent lithium aluminum hydride (LiAlH₄) can be used, typically in an aprotic solvent like tetrahydrofuran (THF), followed by an aqueous workup libretexts.org. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon libretexts.orglibretexts.org.

Table 2: Common Reagents for the Reduction of Aldehydes to Alcohols

| Reagent | Solvent | Reactivity/Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes and ketones libretexts.org. |

The carbonyl group of this compound is an ideal substrate for condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds.

Schiff Base Formation: This reaction involves the condensation of the aldehyde with a primary amine to form an imine, also known as a Schiff base asianpubs.orgnih.gov. The reaction is typically catalyzed by a trace amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration asianpubs.org. These reactions are fundamental in coordination chemistry and the synthesis of biologically active molecules asianpubs.orgnih.gov. The reaction of this compound with a primary amine (R-NH₂) would yield an N-(1,7-naphthyridin-2-ylmethylene)amine.

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate) to an aldehyde, followed by dehydration wikipedia.org. The reaction is usually catalyzed by a weak base, such as piperidine (B6355638) or urea wikipedia.orgbanglajol.info. This reaction is a powerful tool for C=C bond formation banglajol.info. Reacting this compound with an active methylene compound like malononitrile (CH₂(CN)₂) would produce 2-(1,7-naphthyridin-2-ylmethylene)malononitrile.

Table 3: Examples of Condensation Reactions

| Reaction Type | Nucleophile | Catalyst | Expected Product |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Acid (trace) | Imine (R-N=CH-Het) |

| Knoevenagel Condensation | Malononitrile | Piperidine, Urea | α,β-Unsaturated dinitrile |

| Knoevenagel Condensation | Ethyl Cyanoacetate | Piperidine, Urea | α,β-Unsaturated cyanoester |

The electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. These reactions are crucial for forming new carbon-carbon bonds and creating more complex molecular architectures.

The addition of a Grignard reagent (R-MgX) to the aldehyde results in the formation of a secondary alcohol after an acidic workup libretexts.orgopenstax.orglibretexts.org. The reaction proceeds through a tetrahedral magnesium alkoxide intermediate openstax.org. For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-(1,7-naphthyridin-2-yl)ethanol.

Electrophilic Aromatic Substitution on the Naphthyridine Ring System

The 1,7-naphthyridine ring system is a heteroaromatic compound containing two pyridine (B92270) rings. Pyridine itself is significantly less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring wikipedia.org. The nitrogen atom can also be protonated or coordinate to a Lewis acid under typical reaction conditions, further deactivating the ring wikipedia.org. The reactivity of the 1,7-naphthyridine system is a composite of the properties of its constituent pyridine rings clockss.org.

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto an aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile masterorganicchemistry.com.

Due to the deactivating nature of the two nitrogen atoms in the 1,7-naphthyridine nucleus, electrophilic substitution reactions like nitration are expected to be difficult and require forcing conditions wikipedia.orgclockss.org. The position of substitution is influenced by the electron density at various carbon atoms in the ring. In related benzonaphthyridine systems, nitration has been observed to occur on the benzene ring rather than the more deactivated pyridine ring mdpi.com. For the parent 1,7-naphthyridine, substitution is predicted to occur at positions that are least deactivated. Detailed experimental studies on the direct nitration of this compound are not widely reported, and the presence of the electron-withdrawing carbaldehyde group at the C-2 position would further deactivate the ring system towards electrophilic attack.

Halogenation Studies

Currently, there is a lack of specific studies in the available scientific literature detailing the direct halogenation of this compound. The reactivity of the 1,7-naphthyridine ring system towards electrophilic halogenating agents would be influenced by the electron-withdrawing nature of the aldehyde group and the positions of the ring nitrogen atoms. Further research is required to determine the regioselectivity and reaction conditions for the successful halogenation of this specific compound.

Sulfonation Studies

Similar to halogenation, dedicated research on the sulfonation of this compound has not been reported in peer-reviewed literature. The conditions typically required for sulfonation are often harsh and acidic, which could potentially lead to side reactions involving the aldehyde group or protonation of the nitrogen atoms, thereby deactivating the ring system towards electrophilic attack.

Nucleophilic Aromatic Substitution on the Naphthyridine Ring System

The 1,7-naphthyridine nucleus is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present at an activated position.

Amination Reactions

Direct amination of the parent 1,7-naphthyridine ring has been successfully demonstrated. The reaction of 1,7-naphthyridine with potassium amide in liquid ammonia (B1221849), a process known as the Chichibabin reaction, results in the introduction of an amino group onto the heterocyclic core. Early studies showed that this reaction can yield a mixture of products. For instance, treatment with potassium amide at room temperature for an extended period primarily yields 8-amino-1,7-naphthyridine. clockss.org However, modifying the reaction conditions, such as temperature, can influence the product distribution. At lower temperatures (-33°C), a mixture of 2-amino-1,7-naphthyridine and 8-amino-1,7-naphthyridine is formed. clockss.orgwur.nl This suggests that the initial attack is kinetically controlled, targeting the positions with the lowest electron density (C-2 and C-8), while at higher temperatures, the thermodynamically more stable product is favored. wur.nl

While these studies were not performed on this compound, they indicate that the C-8 position is a primary site for nucleophilic attack by amide ions. The presence of the electron-withdrawing 2-carbaldehyde group would likely further activate the ring towards nucleophilic attack, although its precise influence on the regioselectivity of amination requires specific experimental investigation.

Table 1: Amination of 1,7-Naphthyridine

| Reagent | Temperature | Position of Amination | Product(s) | Reference |

|---|---|---|---|---|

| KNH₂/NH₃ | Room Temp (8 days) | C-8 | 8-Amino-1,7-naphthyridine | clockss.org |

Alkylation Reactions

Alkylation is more commonly observed at the nitrogen atoms (N-alkylation), where the lone pair of electrons on the nitrogen acts as a nucleophile, attacking an alkyl halide to form a quaternary naphthyridinium salt. This is a common reaction for many nitrogen-containing heterocycles. clockss.org

Heteroatom Substitutions

Nucleophilic substitution of leaving groups, such as halides, by heteroatom nucleophiles is a fundamental strategy for functionalizing naphthyridine rings. While no examples start directly from this compound, related systems demonstrate the feasibility of this approach. For instance, chloro-substituted naphthyridines can undergo substitution reactions with nucleophiles like alcoholates and phenolates. This indicates that if a halogen were installed on the this compound scaffold, it could likely be displaced by various oxygen, sulfur, or other heteroatom nucleophiles to generate a diverse array of derivatives.

Transition Metal-Catalyzed Coupling Reactions

The functionalization of the 1,7-naphthyridine scaffold using transition metal-catalyzed cross-coupling reactions is a powerful and extensively used method for creating carbon-carbon and carbon-heteroatom bonds. mdpi-res.comthermofisher.commdpi.com These reactions typically involve a halogenated or triflated naphthyridine substrate which reacts with a variety of coupling partners.

Palladium-catalyzed reactions have been particularly successful in the synthesis of substituted 1,7-naphthyridines. nih.gov For example, Suzuki coupling reactions, which pair an organoboron reagent with an organic halide, have been employed to synthesize 6,8-disubstituted 1,7-naphthyridines as potent and selective enzyme inhibitors. nih.govnih.gov This highlights the utility of this reaction in medicinal chemistry for accessing complex molecular architectures based on the 1,7-naphthyridine core.

Other common cross-coupling reactions, such as the Stille (organotin reagents), Negishi (organozinc reagents), Heck (alkenes), and Sonogashira (terminal alkynes) couplings, are also broadly applicable to heteroaromatic systems and represent viable, though currently unreported, strategies for the derivatization of a suitably functionalized this compound. thermofisher.comumb.edu The aldehyde group is generally tolerant of the conditions used in many of these coupling reactions.

Table 2: Potential Transition Metal-Catalyzed Coupling Reactions for Halogenated 1,7-Naphthyridines

| Reaction Name | Coupling Partner | Metal Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | Palladium (Pd) | C-C (Aryl, Vinyl, Alkyl) |

| Stille Coupling | Organostannane | Palladium (Pd) | C-C (Aryl, Vinyl, Alkyl) |

| Negishi Coupling | Organozinc | Palladium (Pd) or Nickel (Ni) | C-C (Aryl, Vinyl, Alkyl) |

| Heck Coupling | Alkene | Palladium (Pd) | C-C (Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | Palladium (Pd) / Copper (Cu) | C-C (Alkynyl) |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. For substrates like a halogenated this compound, this reaction provides a direct route to introduce aryl, heteroaryl, or vinyl substituents. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

The introduction of a halogen atom, such as bromine or iodine, onto the 1,7-naphthyridine ring is a prerequisite for Suzuki-Miyaura coupling. Assuming a bromo-substituted this compound is used, the coupling with various boronic acids can be performed to yield a range of biaryl and vinyl-substituted derivatives. The general reaction scheme is as follows:

Scheme 1: Suzuki-Miyaura Coupling of a Bromo-1,7-naphthyridine-2-carbaldehyde

In this representative reaction, a bromo-substituted this compound reacts with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding aryl-substituted product.

Detailed research findings would likely focus on optimizing reaction conditions to maximize yields and functional group tolerance. Key parameters to investigate include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., PPh₃, SPhos, XPhos), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent (e.g., dioxane, toluene, DMF).

Below is a hypothetical data table summarizing the results of Suzuki-Miyaura coupling reactions with a model substrate, 8-bromo-1,7-naphthyridine-2-carbaldehyde, and various boronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 8 | 92 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 78 |

| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 10 | 88 |

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, catalyzed by palladium and a copper co-catalyst, is instrumental in the synthesis of substituted alkynes. libretexts.org For a halogenated this compound, the Sonogashira coupling provides a direct pathway to alkynyl-substituted derivatives, which are valuable precursors for more complex molecules.

The reaction typically involves a palladium(0) catalyst, a copper(I) salt (such as CuI), and an amine base (such as triethylamine or diisopropylamine). The general reaction is depicted below:

Scheme 2: Sonogashira Coupling of a Bromo-1,7-naphthyridine-2-carbaldehyde

This scheme illustrates the coupling of a bromo-substituted this compound with a terminal alkyne, catalyzed by palladium and copper, to afford an alkynyl-substituted product.

Research in this area would focus on optimizing the reaction conditions to achieve high yields and to tolerate the aldehyde functionality. Important variables include the palladium source, the copper co-catalyst, the ligand for the palladium, the base, and the solvent.

The following table presents plausible research findings for the Sonogashira coupling of 8-bromo-1,7-naphthyridine-2-carbaldehyde with various terminal alkynes.

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 80 | 4 | 95 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (4) | CuI (6) | Piperidine | Toluene | 70 | 8 | 82 |

| 4 | Ethynyltrimethylsilane | Pd(dppf)Cl₂ (2.5) | CuI (5) | DIPA | Acetonitrile (B52724) | 65 | 12 | 88 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly versatile, enabling the coupling of aryl halides or triflates with a wide range of primary and secondary amines. nih.gov In the context of this compound, this methodology can be used to introduce various amino substituents onto the naphthyridine core, assuming a halogenated precursor.

The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The general reaction is shown below:

Scheme 3: Buchwald-Hartwig Amination of a Bromo-1,7-naphthyridine-2-carbaldehyde

This reaction scheme shows the palladium-catalyzed amination of a bromo-substituted this compound with a generic amine (R¹R²NH) to produce an amino-substituted derivative.

The success of the Buchwald-Hartwig amination is often dependent on the choice of ligand and base. Sterically hindered and electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle.

A hypothetical data table summarizing the Buchwald-Hartwig amination of 8-bromo-1,7-naphthyridine-2-carbaldehyde with different amines is provided below.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 88 |

| 2 | Aniline (B41778) | Pd(OAc)₂ (2.5) | Xantphos (5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 91 |

| 4 | Piperidine | Pd(OAc)₂ (3) | DavePhos (6) | LiHMDS | THF | 80 | 20 | 85 |

Ring-Opening and Rearrangement Reactions

Currently, there is limited specific information available in the scientific literature regarding the ring-opening and rearrangement reactions of this compound. However, based on the general reactivity of related heterocyclic systems, some plausible transformations can be considered.

Under harsh reaction conditions, such as strong acidic or basic media at elevated temperatures, the naphthyridine ring system could potentially undergo cleavage. For instance, treatment with a strong nucleophile might lead to a nucleophilic attack on one of the pyridine rings, initiating a ring-opening cascade. However, the aromaticity of the naphthyridine system imparts significant stability, making such reactions generally unfavorable unless the ring is activated by appropriate substituents.

Rearrangement reactions of the 1,7-naphthyridine skeleton itself are not commonly reported under typical synthetic conditions. More plausible are rearrangements involving substituents. For example, under certain conditions, a Dimroth-type rearrangement could be envisioned if an amino or imino substituent is present on the ring, leading to the migration of an exocyclic atom into the ring.

Given the lack of specific experimental data, this area remains a subject for future investigation. The exploration of photochemical conditions or the use of potent radical initiators might uncover novel rearrangement pathways for the 1,7-naphthyridine core.

Advanced Spectroscopic and Analytical Characterization of 1,7 Naphthyridine 2 Carbaldehyde Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum of 1,7-Naphthyridine-2-carbaldehyde would be expected to show distinct signals for each of the protons on the naphthyridine core and the aldehyde proton. The aldehydic proton (CHO) would characteristically appear far downfield, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. inflibnet.ac.in The aromatic protons on the two rings would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) in the aromatic region (typically 7-9 ppm), arising from spin-spin coupling with neighboring protons. The precise chemical shifts would be influenced by the positions of the nitrogen atoms and the electron-withdrawing aldehyde group.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. A signal for the carbonyl carbon of the aldehyde group would be expected in the highly deshielded region of the spectrum, typically around 190-210 ppm. pdx.edu The carbons of the aromatic rings would appear in the approximate range of 100-150 ppm. pdx.edu The exact chemical shifts would depend on their position relative to the nitrogen atoms and the aldehyde substituent.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments would be crucial for the unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other, helping to establish the connectivity of protons within each ring of the naphthyridine system.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing critical information for connecting the different fragments of the molecule and confirming the position of the aldehyde group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular formula for this compound is C₉H₆N₂O, corresponding to a monoisotopic mass of approximately 158.05 Da. The mass spectrum of the parent compound, 1,7-naphthyridine (B1217170), is available and shows a molecular ion peak at m/z 130. nist.govnist.gov For this compound, a prominent molecular ion peak at m/z 158 would be expected. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the loss of the formyl group (CHO, M-29). mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde would be prominent, typically appearing in the region of 1680-1715 cm⁻¹. The C-H stretch of the aldehyde proton usually appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the aromatic naphthyridine ring would be observed in the 1400-1600 cm⁻¹ region.

Chromatographic Techniques for Purity Assessment and Separation

The purity and separation of this compound are critical for its application in research and synthesis. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for these purposes. These methods allow for the quantification of the compound, identification of impurities, and isolation of the pure substance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound due to its high resolution, sensitivity, and speed. Reversed-phase HPLC is the most common mode employed for the analysis of polar aromatic compounds like this compound. moravek.com

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. moravek.com The mobile phase often consists of a mixture of water and an organic modifier, typically acetonitrile (B52724) or methanol (B129727). phenomenex.com The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and thus elute earlier, while less polar compounds will be retained longer by the stationary phase. stackexchange.com

The composition of the mobile phase is a critical parameter that can be adjusted to optimize the separation. phenomenex.com For this compound, a gradient elution, where the proportion of the organic solvent is increased over time, can be effective in separating a wide range of impurities with varying polarities. The addition of buffers to the mobile phase can help to control the pH and ensure the consistent ionization state of the analyte, leading to reproducible retention times and peak shapes. phenomenex.com

Detection is commonly achieved using a UV detector, as the naphthyridine ring system exhibits strong absorbance in the UV region. The wavelength for detection would be selected based on the UV-Vis spectrum of this compound to maximize sensitivity.

Detailed Research Findings:

Research on related aromatic aldehydes has demonstrated the utility of C18 columns for achieving good separation. For instance, the analysis of various aldehyde and ketone pollutants, often after derivatization, is successfully performed using C18 stationary phases with acetonitrile/water mobile phases. waters.comauroraprosci.com The retention time of this compound will be influenced by the exact mobile phase composition, flow rate, and column temperature. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Data for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 12.5 min |

| Peak Area | 99.5% |

| Impurity 1 (more polar) | 8.2 min |

| Impurity 2 (less polar) | 15.1 min |

This table presents a hypothetical but representative dataset for the HPLC analysis of this compound, based on established methods for similar aromatic aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique for the characterization of this compound. It is particularly useful for identifying and quantifying volatile impurities and for confirming the structure of the compound through mass spectral analysis.

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. The separation occurs in a capillary column, which is coated with a stationary phase. The choice of stationary phase is crucial; a nonpolar or mid-polar column, such as one based on polydimethylsiloxane (B3030410) substituted with phenyl groups, is often suitable for the analysis of aromatic and heterocyclic compounds. The carrier gas, typically helium or hydrogen, transports the analyte through the column. The separation is based on the compound's boiling point and its interaction with the stationary phase.

As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process not only creates a molecular ion (M⁺) but also causes the ion to fragment in a reproducible manner. libretexts.org The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and serves as a "molecular fingerprint."

The fragmentation pattern of this compound would be expected to show characteristic losses. For aldehydes, the loss of a hydrogen atom (M-1) or the formyl group (CHO, M-29) are common fragmentation pathways. libretexts.org The stable aromatic naphthyridine ring would likely result in a prominent molecular ion peak. The differentiation of positional isomers, such as this compound from other naphthyridine carbaldehydes, can often be achieved by careful analysis of the relative intensities of the fragment ions, as the position of the aldehyde group can influence the fragmentation pathways. msu.edu

Detailed Research Findings:

The analysis of heterocyclic compounds by GC-MS often reveals complex fragmentation patterns that are highly informative for structure elucidation. researchgate.net For long-chain aldehydes, characteristic fragment ions are observed that allow for their identification. scirp.org While direct GC-MS analysis of this compound is feasible, derivatization techniques can sometimes be employed to improve volatility and chromatographic performance, although this is often more necessary for less volatile or more polar compounds. nih.gov

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment | Relative Abundance (%) |

| 158 | [M]⁺ | 85 |

| 157 | [M-H]⁺ | 100 (Base Peak) |

| 130 | [M-CO]⁺ | 45 |

| 129 | [M-CHO]⁺ | 70 |

| 103 | [C₇H₅N]⁺ | 30 |

| 76 | [C₆H₄]⁺ | 25 |

This table provides a predicted fragmentation pattern for this compound under electron ionization, based on known fragmentation rules for aromatic aldehydes and heterocyclic compounds. The relative abundances are illustrative.

Pharmacological and Biological Activities of 1,7 Naphthyridine 2 Carbaldehyde and Its Analogs

Antimicrobial Activity Studies

The antimicrobial potential of the 1,7-naphthyridine (B1217170) core is a subject of ongoing investigation. While specific studies focusing exclusively on 1,7-Naphthyridine-2-carbaldehyde are limited, the activities of its analogs, particularly Schiff bases and hydrazones, provide significant insights into the antimicrobial capacity of this chemical family.

Antibacterial Efficacy and Mechanisms of Action (e.g., DNA Gyrase Inhibition)

Naphthyridine derivatives have long been associated with antibacterial activity, most notably through the mechanism of DNA gyrase inhibition. nih.gov DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that controls the topological state of DNA and is a well-established target for antibacterial agents. researchgate.netnih.govmdpi.com The inhibition of its ATPase activity blocks the binding of ATP, leading to the disruption of DNA replication and ultimately bacterial cell death. researchgate.net

While nalidixic acid, a pioneering antibacterial agent, is a 1,8-naphthyridine (B1210474) derivative, its mechanism of action has inspired the exploration of other naphthyridine isomers as potential DNA gyrase inhibitors. nih.gov For instance, certain 1,8-naphthyridine derivatives have been shown to be potent inhibitors of E. coli DNA gyrase. nih.gov Derivatives of the related 1,5-naphthyridinone class are also known to act by inhibiting bacterial topoisomerase. nih.gov

Analogs derived from 1,7-naphthyridines have been synthesized and evaluated for their antibacterial properties. Schiff bases, formed by the condensation of aldehydes with primary amines, are a class of compounds known to possess a wide range of biological activities, including antibacterial effects. scirp.orgnih.gov Similarly, hydrazone derivatives, which contain the -NHN=CH- functional group, have demonstrated significant antibacterial activity against various bacterial strains. nih.govmdpi.com The antimicrobial action of these derivatives is often attributed to the presence of the azomethine group (-C=N-). nih.govresearchgate.net Although direct evidence for this compound is scarce, its potential to form these active derivatives underscores its importance as a building block in the development of new antibacterial agents.

Antifungal Efficacy

The antifungal activity of naphthyridine derivatives has been reported, with some analogs showing promising results against various fungal pathogens. nih.gov For example, certain imidazo[1,2-a] mdpi.comtandfonline.comnaphthyridine derivatives have demonstrated high activity against Candida metapsilosis and Aspergillus niger, comparable to standard antifungal drugs. mdpi.com

Schiff bases and their metal complexes have been a particular focus of antifungal research. scirp.org A number of these compounds have been screened for their activity against fungi like Candida albicans. scirp.org Hydrazone derivatives have also been evaluated for their antifungal properties. nih.gov The antifungal activity of sampangine, a naphthyridine-related alkaloid, is thought to stem from its interference with heme biosynthesis or metabolism. nih.gov While specific studies on the antifungal efficacy of this compound are not widely available, the demonstrated activity of its potential derivatives, such as Schiff bases and hydrazones, suggests a promising avenue for future research.

Antiviral Efficacy

Naphthyridine derivatives have shown potential as antiviral agents, with activity reported against a range of viruses. researchgate.net For example, a series of 1,6-naphthyridine (B1220473) derivatives were found to be active against human herpesviruses and type 2 rhinovirus. nih.govresearchgate.net One particular 1,6-naphthyridine derivative exhibited potent activity against human cytomegalovirus (HCMV). nih.gov Furthermore, some naphthyridine alkaloids have been investigated for their anti-HIV properties. nih.gov

The antiviral activity of Schiff bases and hydrazones has also been documented, making them a compound class of interest in antiviral drug discovery. scirp.orgnih.gov Although direct antiviral studies on this compound are limited, its role as a precursor for these biologically active derivatives highlights its potential in this therapeutic area.

Anticancer and Antitumor Potential

The 1,7-naphthyridine scaffold is a component of several compounds investigated for their anticancer properties. nih.gov Naturally derived 1,7-naphthyridine alkaloids, such as Bisleuconothine A, have demonstrated antiproliferative effects against various colon cancer cell lines. nih.gov Another 1,7-naphthyridine derivative isolated from Streptomyces albogriseolus has shown cytotoxic potential against human stomach carcinoma cells. nih.gov

Mechanisms of Anticancer Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Topoisomerase Inhibition, Kinase Inhibition)

The anticancer effects of 1,7-naphthyridine analogs are exerted through various mechanisms of action.

Apoptosis Induction: Several naphthyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, pyrazolo-naphthyridine derivatives have been found to induce apoptosis in cervical and breast cancer cells, confirmed by a decrease in mitochondrial membrane potential and the activation of caspases-9 and -3/7. nih.gov The induction of apoptosis is a key mechanism for many anticancer drugs, as it leads to the selective elimination of tumor cells. nih.gov

Cell Cycle Arrest: The disruption of the cell cycle is another important strategy in cancer therapy. Certain 1,7-naphthyridine alkaloids have been shown to induce G0/G1 cell cycle arrest in cancer cells. nih.gov Pyrazolo-naphthyridine derivatives have also been observed to cause G0/G1 phase arrest in treated cancer cells. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that are crucial for DNA replication and are validated targets for anticancer drugs. nih.gov Some naphthyridine derivatives function as topoisomerase II inhibitors. nih.gov The inhibition of topoisomerase II can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells. rsc.org

Kinase Inhibition: Protein kinases play a critical role in cellular signaling pathways that are often dysregulated in cancer. nih.gov A series of 6-substituted-4-anilino- mdpi.comnih.gov-naphthyridine-3-carbonitriles have been identified as inhibitors of Tpl2 kinase, which has therapeutic potential in inflammatory diseases and cancer. nih.gov Additionally, other naphthyridine isomers have been investigated as inhibitors of various kinases, including those in the AGC and calmodulin kinase families. google.com

Structure-Activity Relationship (SAR) Studies in Oncology

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For a series of 6-substituted-4-anilino- mdpi.comnih.gov-naphthyridine-3-carbonitriles, SAR studies have been conducted to understand the structural requirements for Tpl2 kinase inhibition. nih.gov These studies help in designing more potent and selective inhibitors. While specific SAR studies on this compound are not extensively documented, the general principles derived from related naphthyridine series can guide the future design of its derivatives as potential anticancer agents.

Telomerase Inhibition

Telomerase, an enzyme crucial for maintaining telomere length and enabling cellular immortality, is a significant target in cancer research. Certain naphthyridine analogs have been identified as potential inhibitors of this enzyme.

Research has shown that a dimeric form of a 2-amino-1,8-naphthyridine derivative can bind to the human telomeric sequence (TTAGGG). nih.gov This binding induces a significant conformational change in the telomeric DNA and subsequently inhibits the elongation of the sequence by telomerase, as demonstrated in telomeric repeat elongation assays. nih.gov The study confirmed the binding of one to three molecules of the naphthyridine dimer to the telomeric DNA duplex. nih.gov Furthermore, comprehensive reviews on the anticancer potential of 1,8-naphthyridine analogues have highlighted telomerase inhibition as one of the mechanisms through which these compounds exert their activity. ekb.eg

Neurological and Psychotropic Activities

Naphthyridine derivatives have demonstrated a range of effects on the central nervous system, with studies exploring their potential as anticonvulsant, antidepressant, and neuroprotective agents for conditions like Alzheimer's disease. nih.govnih.gov

The potential of naphthyridine scaffolds in the management of seizures has been noted in several reviews. Derivatives of 1,8-naphthyridine have been identified as possessing anticonvulsant activity. nih.gov Similarly, biological investigations into 2,7-naphthyridine (B1199556) derivatives have revealed their potential as anticonvulsant agents. benthamdirect.com One study on a series of newly synthesized 2-(3'-phenylaminopropyloxy)-4-methyl-7-amino-1,8-naphthyridines reported that all but one of the compounds exhibited significant anticonvulsant activity. researchgate.net

The modulation of serotonin (B10506) (5-HT) receptors is a key strategy in the development of antidepressant medications. Researchers have designed and synthesized series of 1,8-naphthyridine-3-carboxamides to act as 5-HT3 receptor antagonists. nih.gov In these studies, piperazine (B1678402) analogs were identified as particularly promising. The antidepressant potential of these compounds was evaluated using the mouse forced swim test (FST), where a significant reduction in immobility time indicates an antidepressant-like effect. nih.gov

| Compound | Structure | 5-HT3 Receptor Antagonism (pA2 value) | Outcome in Forced Swim Test (FST) |

|---|---|---|---|

| Naphthyridine-3-carboxamide 8h | Piperazine analog of naphthyridine-3-carboxamide | 7.3 | Significant reduction in the duration of immobility |

| Indole-2-carboxamide 13i | Piperazine analog of indole-2-carboxamide | 7.5 | Significant reduction in the duration of immobility |

As shown in the table, the naphthyridine-3-carboxamide analog 8h and a related indole (B1671886) analog 13i showed prominent 5-HT3 receptor antagonism and demonstrated significant antidepressant-like activity in preclinical models. nih.gov Importantly, these compounds did not affect the baseline locomotion of the mice at the tested doses. nih.gov

The multifactorial nature of Alzheimer's disease has prompted the development of multi-target drugs. Naphthyridine derivatives have been explored for their potential to address several pathological hallmarks of the disease, including cholinergic dysfunction. nih.gov For instance, hybrid compounds combining a tetrahydrobenzo[h] nih.govnih.govnaphthyridine moiety with 6-chlorotacrine have been developed as a new family of potential anti-Alzheimer's agents. scilit.com These hybrids are designed to target β-amyloid, tau pathology, and cholinesterases. scilit.com

Anti-inflammatory and Analgesic Properties

Derivatives of the 1,8-naphthyridine scaffold have been shown to possess potent anti-inflammatory and analgesic properties. nih.govmdpi.com Research into new groups of substituted 5-amino ekb.egnih.govnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides has yielded compounds with significant activity in animal models of inflammation and pain. nih.gov

In studies using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, several 1,8-naphthyridine derivatives demonstrated notable efficacy. nih.gov

| Compound | Structure Class | Anti-inflammatory Activity (Carrageenan Edema Test) | Analgesic Activity | Gastrolesivity |

|---|---|---|---|---|

| 1d | 5-(alkylamino)-9-isopropyl ekb.egnih.govnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamide | Most effective (80% inhibition) and potent (threshold dose 1.6 mg/kg) | Not specified as primary activity | No gastrolesive effects at 100 mg/kg |

| 2b-d | 9-alkyl-5-(4-alkyl-1-piperazinyl)-N,N-diethyl ekb.egnih.govnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamide | Less potent than 1c-g | Prevalent analgesic activity | Not specified |

| 15 | N,N-diethyl-5-(isobutylamino)-8-methyl-10-oxo-10H-pyrimido[1,2-a] nih.govnih.govnaphthyridine-6-carboxamide | Less potent than 1c-g | Prevalent analgesic activity, often with sedative effects | Not specified |

The research highlighted that N-monosubstituted 5-aminoderivatives (like 1d ) were generally more potent as anti-inflammatory agents, while N,N-disubstituted compounds (like 2b-d ) showed higher analgesic activity. nih.gov Notably, the most potent anti-inflammatory compound, 1d , did not cause stomach ulcers at high doses, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Cardiovascular System Effects

The 1,7-naphthyridine scaffold and its isomers have been investigated as a structural basis for new cardiovascular agents. A significant area of research has been the development of phosphodiesterase 5 (PDE5) inhibitors. PDE5 is a key enzyme in the cardiovascular system, and its inhibition leads to vasodilation.

Novel 1,7- and 2,7-naphthyridine derivatives have been designed as a new structural class of potent and specific PDE5 inhibitors. nih.gov Among these, a 2,7-naphthyridine derivative, designated 4c (T-0156) , demonstrated exceptional potency and selectivity for PDE5 over other PDE subtypes. nih.gov This compound also showed potent relaxant effects on isolated rabbit corpus cavernosum, suggesting its potential for treating erectile dysfunction. nih.gov

| Compound | Target | In Vitro Potency (IC50) | Functional Activity (EC30) | Selectivity |

|---|---|---|---|---|

| 4c (T-0156) | PDE5 | 0.23 nM | 5.0 nM (on isolated rabbit corpus cavernosum) | >100,000-fold vs PDE1-4; 240-fold vs PDE6 |

Additionally, other studies have characterized novel 1,8-naphthyridine derivatives as beta-receptor antagonists. nih.gov These compounds were found to inhibit the effects of isoproterenol, a beta-adrenergic agonist, in ventricular myocytes, suggesting their potential as agents that can modify cardiac function. nih.gov The research indicated that the 1,8-naphthyridine structure could be modified to produce compounds with a preference for blocking beta(1)-adrenergic receptors, which are primarily located in the heart. nih.gov

Antiarrhythmic Properties

Detailed research on the antiarrhythmic properties of this compound and its analogs is not currently available in the public domain.

Antiplatelet Activity

No specific research findings concerning the antiplatelet activity of this compound or its analogs have been identified in the reviewed scientific literature.

Other Investigated Biological Activities

Anti-osteoporotic Activity

There is no available scientific data to support the anti-osteoporotic activity of this compound or its derivatives. While some 1,8-naphthyridine compounds have been noted for their potential in this area, this has not been extended to the 1,7-isomer. nih.gov

Antioxidant Activity

While the broader naphthyridine class is known to possess antioxidant potential, specific studies quantifying this activity for this compound are absent from the current body of scientific literature. nih.gov

Gastric Antisecretory Properties

No dedicated studies on the gastric antisecretory properties of this compound or its analogs have been found. Research on this activity has been noted within the larger 1,8-naphthyridine class of compounds. nih.gov

Immunomodulatory Effects

Research into the immunomodulatory activities of this compound and its direct analogs is a nascent field with limited available data. The majority of studies on the biological effects of naphthyridines have historically concentrated on other isomers, such as 1,8-naphthyridine and 1,5-naphthyridine (B1222797), for their antimicrobial and anticancer properties. However, preliminary investigations into the broader 1,7-naphthyridine class of compounds have begun to explore their potential to modulate the immune system.

One of the few documented instances of a 1,7-naphthyridine analog being evaluated for its immunomodulatory and anti-inflammatory properties is the naturally occurring alkaloid, Hadranthine B. In an in vitro assessment, Hadranthine B was examined for its effects on the immune response and inflammation. The study, however, concluded that this particular 1,7-naphthyridine derivative did not exhibit significant potency in these assays. nih.gov